molecular formula C10H10Br2 B11835256 (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11835256
M. Wt: 289.99 g/mol
InChI Key: ALQRYBAMWLAYNB-UWVGGRQHSA-N
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Description

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a bicyclic compound featuring a partially saturated naphthalene backbone (tetralin) with bromine substituents at the 1 and 4 positions in a cis-stereochemical configuration. Its molecular formula is C₁₀H₁₀Br₂, and its structure combines aromatic and aliphatic reactivity.

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

(1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2/t9-,10-/m0/s1

InChI Key

ALQRYBAMWLAYNB-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@H]1Br)Br

Canonical SMILES

C1CC(C2=CC=CC=C2C1Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions of the tetrahydronaphthalene ring.

Industrial Production Methods

In an industrial setting, the production of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Formation of 1,4-diiodo-1,2,3,4-tetrahydronaphthalene.

    Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.

    Oxidation: Formation of naphthalene-1,4-dione derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is in organic synthesis. It serves as an important building block for synthesizing more complex organic molecules. The bromine atoms in the compound provide sites for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated the utility of (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene in the synthesis of bioactive compounds. For instance, it can be used to create derivatives that exhibit antimicrobial and anti-inflammatory properties. The brominated structure enhances the reactivity of the compound in various coupling reactions.

Materials Science

In materials science, (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene has been explored for its potential use in polymer chemistry and as a precursor for functional materials.

Polymerization Studies

Studies have shown that this compound can participate in polymerization reactions to form new materials with desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Environmental Chemistry

The environmental impact and degradation pathways of dibrominated compounds like (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene are also areas of active research. Understanding its behavior in environmental contexts is crucial for assessing its safety and potential ecological effects.

Case Study: Degradation Pathways

Research indicates that dibrominated compounds can undergo various degradation pathways when exposed to environmental conditions such as sunlight and microbial activity. Studies have focused on identifying these pathways to evaluate the environmental persistence of such compounds.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for complex organic moleculesSynthesis of bioactive compounds
Materials SciencePrecursor for polymers with enhanced propertiesDevelopment of thermally stable materials
Environmental ChemistryStudy of degradation pathways and environmental impactAssessing ecological safety

Mechanism of Action

The mechanism by which (1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Spectral Features (¹H NMR)
(1S,4S)-1,4-Dibromo-tetrahydronaphthalene C₁₀H₁₀Br₂ 273.90 1,4 (cis) δ 7.50 (aromatic H, if present)
6,7-Dibromo-tetramethyl-tetrahydronaphthalene C₁₄H₁₈Br₂ 354.10 6,7 (aromatic) δ 7.50 (s, 2H), δ 1.25–1.65 (CH₃)
1,4-Dimethyl-tetrahydronaphthalene C₁₂H₁₆ 160.26 1,4 (methyl) δ 1.25–1.65 (CH₃), δ 2.80 (CH₂)

Biological Activity

(1S,4S)-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is a dibrominated derivative of tetrahydronaphthalene, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound through various studies and data sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}Br2_2
  • Molecular Weight : 289.994 g/mol
  • LogP : 4.352 (indicating lipophilicity) .

The biological activity of (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicate that dibrominated compounds can inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways related to cancer and metabolic disorders .
  • Anticancer Activity : Research suggests that brominated compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Neuroprotective Effects : Some studies have indicated that compounds similar to dibrominated tetrahydronaphthalene may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Study 1: Anticancer Properties

A study investigating the effects of dibrominated compounds on cancer cell lines demonstrated that (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene significantly inhibited cell proliferation in breast cancer cells. The study reported an IC50_{50} value of approximately 12 µM after 48 hours of treatment. The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .

Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene was tested against PTPs involved in insulin signaling. The compound demonstrated competitive inhibition with an IC50_{50} value of 15 µM. This finding suggests its potential role in managing metabolic disorders such as type II diabetes by enhancing insulin signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of (1S,4S)-1,4-dibromo-1,2,3,4-tetrahydronaphthalene:

Biological ActivityObservationsReference
Anticancer ActivityIC50_{50} = 12 µM in breast cancer cells
Enzyme InhibitionIC50_{50} = 15 µM against PTPs
Neuroprotective EffectsModulates neurotransmitter systems

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